2-(2-Amino-4-iodophenyl)acetic acid
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Overview
Description
2-(2-Amino-4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the iodination of 2-amino-phenylacetic acid. The reaction typically employs iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the phenyl ring .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an appropriate boronic acid derivative is coupled with an aryl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to form deiodinated products using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Deiodinated phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-4-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using imaging techniques.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.
4-Iodophenylacetic acid: The iodine atom is positioned differently, affecting its reactivity and interactions.
2-Amino-2-(4-iodophenyl)acetic acid: Similar structure but with different substitution patterns, leading to distinct chemical properties
Uniqueness
2-(2-Amino-4-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom on the phenyl ring.
Properties
Molecular Formula |
C8H8INO2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-(2-amino-4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |
InChI Key |
QGYFNANHYBDSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)CC(=O)O |
Origin of Product |
United States |
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